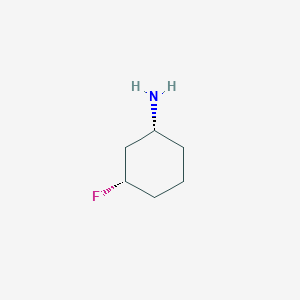
(1R,3S)-3-Fluorocyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-Fluorocyclohexan-1-amine is a chiral amine with a fluorine atom attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-Fluorocyclohexan-1-amine typically involves the asymmetric synthesis of the cyclohexane ring followed by the introduction of the fluorine atom. One common method is the asymmetric hydrogenation of a precursor compound, such as a cyclohexenone derivative, using a chiral catalyst. The fluorine atom can then be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes followed by fluorination. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-3-Fluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(1R,3S)-3-Fluorocyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: It is used in the development of chiral materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-Aminocyclohexanol: Similar structure but with a hydroxyl group instead of a fluorine atom.
(1R,3S)-3-Chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(1R,3S)-3-Fluorocyclohexan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development .
Propiedades
Fórmula molecular |
C6H12FN |
|---|---|
Peso molecular |
117.16 g/mol |
Nombre IUPAC |
(1R,3S)-3-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6+/m0/s1 |
Clave InChI |
ZPZKJQKFLQCCMD-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@H](C[C@H](C1)F)N |
SMILES canónico |
C1CC(CC(C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


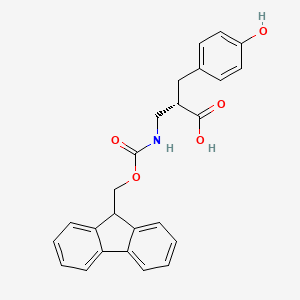
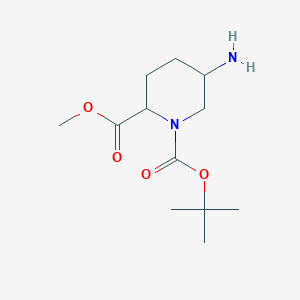


![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)

![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)

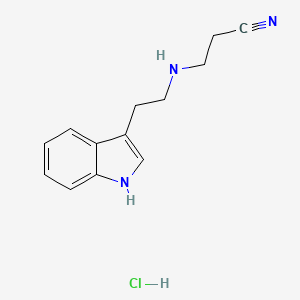
![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B12948895.png)
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)

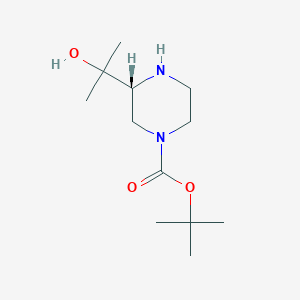
![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)
